molecular formula C12H22O3 B14614433 Ethyl 2-hydroxydec-4-enoate CAS No. 59640-01-6

Ethyl 2-hydroxydec-4-enoate

Cat. No.: B14614433
CAS No.: 59640-01-6
M. Wt: 214.30 g/mol
InChI Key: ZQUAQYLOISHULF-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxydec-4-enoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound features a hydroxy group and a double bond within its structure, which can influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxydec-4-enoate can be synthesized through various methods. One common approach involves the esterification of 2-hydroxydec-4-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxydec-4-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nucleophiles like amines or alcohols

Major Products Formed

    Oxidation: Formation of 2-oxodec-4-enoate

    Reduction: Formation of ethyl 2-hydroxydecanoate

    Substitution: Formation of various substituted esters

Scientific Research Applications

Ethyl 2-hydroxydec-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxydec-4-enoate depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions. The hydroxy group can form hydrogen bonds with proteins or enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may have their own biological effects.

Comparison with Similar Compounds

Ethyl 2-hydroxydec-4-enoate can be compared with other similar esters:

    Ethyl acetate: A simple ester with a pleasant fruity aroma, widely used as a solvent.

    Methyl butyrate: Known for its apple-like odor, used in flavorings and fragrances.

    Ethyl 3-hydroxybutanoate: Similar in structure but with a different hydroxy group position, used in organic synthesis.

Uniqueness

This compound is unique due to its specific structure, which combines a hydroxy group and a double bond within a decanoate framework

Properties

CAS No.

59640-01-6

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl 2-hydroxydec-4-enoate

InChI

InChI=1S/C12H22O3/c1-3-5-6-7-8-9-10-11(13)12(14)15-4-2/h8-9,11,13H,3-7,10H2,1-2H3

InChI Key

ZQUAQYLOISHULF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC(C(=O)OCC)O

Origin of Product

United States

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